
1,1,1,2-Tetrachloro-2,2-dideuterioethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrachloro-2,2-dideuterioethane is a colorless solid with a slight, ether-like odor . It is also known by other names such as 2,2-difluoro-1,1,1,2-tetrachloroethane, Freon ® 112a, Halocarbon 112a, and Refrigerant 112a .
Synthesis Analysis
1,1,2,2-Tetrachloro-1,2-difluoroethane can be prepared in a 40% yield by reacting 1,1,2-trichloro-1,2,2-trifluoroethane (freon 113) with aluminium chloride at 60°C . It can also be made in a reaction with hydrogen fluoride with hexachloroethane or tetrachloroethane with extra chlorine. This reaction occurs with an aluminium fluoride catalyst at 400°C .Molecular Structure Analysis
The molecular formula of 1,1,1,2-Tetrachloro-2,2-dideuterioethane is CCl₃CClF₂ . It contains ethane substituted by four chlorine atoms and two fluorine atoms .Chemical Reactions Analysis
1,1,1,2-Tetrachloro-2,2-dideuterioethane is non-flammable. It is incompatible with active metals such as potassium, sodium, beryllium, powdered aluminum, zinc, magnesium, and calcium. It reacts with acids .Physical And Chemical Properties Analysis
The physical properties of 1,1,1,2-Tetrachloro-2,2-dideuterioethane include a melting point of 40.6 °C and a boiling point of 91.5 °C . The density of the liquid is 1.64 g cm-3 at 30 °C .Applications De Recherche Scientifique
Intermediate in Chemical Research
As an intermediate compound, 1,1,2,2-tetrachloroethane-d2 plays a crucial role in various chemical reactions. Researchers use it to synthesize other compounds or investigate reaction mechanisms. Its isotopic labeling allows precise tracking of reactants and products, aiding in kinetic studies and mechanistic investigations .
Pharmaceutical Research
Pharmaceutical scientists utilize 1,1,2,2-tetrachloroethane-d2 in drug development and formulation studies. By incorporating deuterium-labeled compounds, they can assess drug metabolism, distribution, and excretion. Additionally, isotopic labeling helps elucidate drug interactions and stability profiles .
Environmental Studies
Researchers studying environmental contaminants and pollutants may employ 1,1,2,2-tetrachloroethane-d2 as a tracer or reference standard. Its stable isotopic composition aids in tracking the fate and transport of chlorinated compounds in soil, water, and air. Understanding their behavior is crucial for environmental risk assessment .
Chromatography
The compound serves as a reference material in gas chromatography (GC) and liquid chromatography (LC). Its isotopic purity ensures accurate retention time measurements and calibration of analytical instruments. Researchers can use it to validate methods and quantify analytes in complex mixtures .
Solvent for Cryogenic Studies
Due to its low freezing point (approximately -40°C), 1,1,2,2-tetrachloroethane-d2 is suitable as a solvent for cryogenic experiments. Researchers studying superconductors, low-temperature reactions, or materials at extreme conditions may utilize it in specialized setups .
Safety and Hazards
Mécanisme D'action
Target of Action
1,1,1,2-Tetrachloro-2,2-dideuterioethane, also known as Tetrachloro-1,1-difluoroethane , is a chlorofluorocarbon (CFC) compound. It contains ethane substituted by four chlorine atoms and two deuterium atoms
Pharmacokinetics
As a halogenated compound, it might be poorly soluble in water but soluble in organic solvents This could influence its absorption and distribution in the body
Result of Action
Exposure to high levels of similar halogenated compounds can cause various health effects, including effects on the cardiovascular system and central nervous system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,2-Tetrachloro-2,2-dideuterioethane. For instance, its physical and chemical properties, such as boiling point and density , can be affected by temperature and pressure. Additionally, its environmental persistence and potential for bioaccumulation can impact its long-term effects.
Propriétés
IUPAC Name |
1,1,1,2-tetrachloro-2,2-dideuterioethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAWKAXOMEXPM-DICFDUPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrachloroethane-D2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

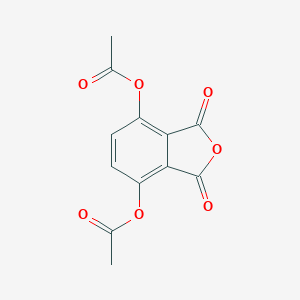
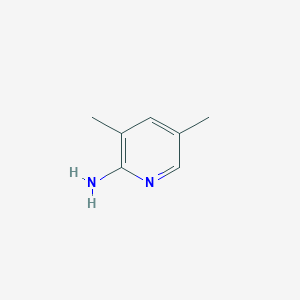

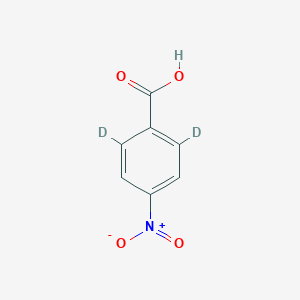
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
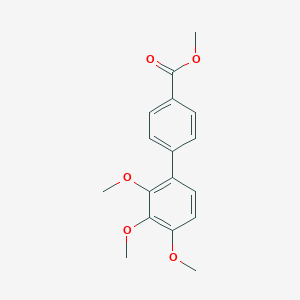
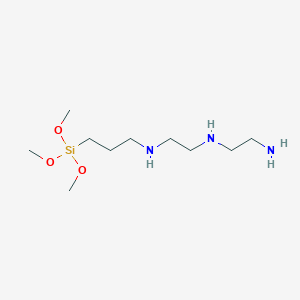

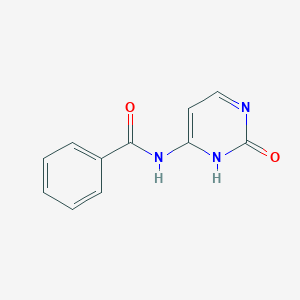


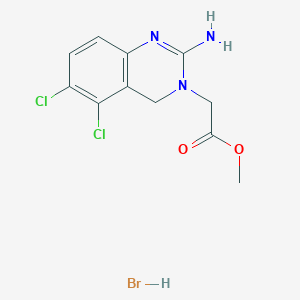

![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)